molecular formula C10H11FO B1408580 ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol CAS No. 681806-66-6

((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Cat. No.: B1408580
CAS No.: 681806-66-6
M. Wt: 166.19 g/mol
InChI Key: QMCPVKXHJADEGK-ZJUUUORDSA-N
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Description

((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a chiral cyclopropane derivative featuring a fluorine atom at the 2-position of the cyclopropane ring and a phenyl group at the 1-position, with a hydroxymethyl substituent. This compound belongs to a class of strained-ring alcohols with applications in medicinal chemistry and asymmetric synthesis. The stereochemistry (1R,2R) and fluorine substitution confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. While specific data for this compound are sparse in the provided evidence, inferences can be drawn from structurally related analogs.

Properties

IUPAC Name

[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPVKXHJADEGK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]1(CO)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with a fluorinated carbene precursor under controlled conditions to form the cyclopropyl ring. The reaction is often catalyzed by transition metal complexes, such as rhodium or copper catalysts, to ensure high stereoselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of chiral catalysts and ligands is crucial to achieve the desired enantiomeric purity, which is essential for its applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism by which ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Research Findings and Gaps

  • Stability: Fluorine’s electronegativity likely stabilizes the cyclopropane ring in the target compound compared to non-fluorinated analogs (e.g., CAS 1007-09-6) .
  • Data Gaps : Boiling points, detailed ecotoxicity, and degradation data are unavailable for most analogs, including the target compound.
  • Comparative Reactivity : The fluoromethyl derivative (CAS 2741301-06-2) exhibits lower molecular weight and LogP, making it more water-soluble but less suited for lipophilic environments .

Biological Activity

((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopropyl structure with a fluorine atom and a phenyl group, contributing to its unique pharmacological properties. The chemical formula is C10H12FC_{10}H_{12}F with a molecular weight of 168.20 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it interacts with DNA gyrase and topoisomerase IV, crucial for DNA replication and transcription, thereby affecting cellular proliferation.
  • Modulation of Signaling Pathways : It influences cell signaling pathways that regulate gene expression and cellular metabolism, potentially leading to oxidative stress in cells.

Biological Activity Overview

The compound exhibits a range of biological activities:

Activity TypeDescriptionReferences
AntibacterialExhibits activity against clinically relevant pathogens such as E. coli.
AntitumorPotential effects on tumor cell growth inhibition through enzyme modulation .
NeuroprotectivePossible protective effects in neurodegenerative models .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of this compound, significant inhibition of bacterial growth was observed against E. coli strains. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be effective at low dosages, indicating its potential as an antibacterial agent.

Case Study 2: Antitumor Effects

Research involving animal models demonstrated that the compound could inhibit tumor growth by interfering with DNA replication processes. Doses administered in the study showed a dose-dependent response, suggesting that higher concentrations may enhance its efficacy against cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses; however, further studies are warranted to evaluate long-term effects and safety profiles in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 2
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

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